

# An In-Depth Technical Guide to the Mechanism of Action of Mij821 (Onfasprodil)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Mij821**, also known as Onfasprodil, is an investigational drug developed by Novartis for the treatment of treatment-resistant depression (TRD). It is a highly potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B). By selectively inhibiting the activity of NR2B-containing NMDA receptors, **Mij821** is designed to produce a rapid antidepressant effect, potentially with a more favorable side-effect profile than non-selective NMDA receptor antagonists like ketamine. Preclinical and clinical studies have demonstrated its potential for rapid onset of action in reducing depressive symptoms.

# Core Mechanism of Action: Targeting the NMDA Receptor

The primary molecular target of **Mij821** is the ionotropic glutamate receptor NMDA, specifically the subtype containing the GluN2B (formerly NR2B) subunit. **Mij821** functions as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate or glycine agonist binding sites. This binding event induces a conformational change in the receptor that reduces the probability of the ion channel opening, thereby decreasing Ca2+ influx in response to agonist binding. This selective inhibition of NR2B-containing NMDA receptors is hypothesized to trigger downstream signaling cascades that lead to rapid antidepressant effects, including increased protein synthesis and synaptogenesis.[1]



### **Signaling Pathway of Mij821**

The proposed signaling pathway for **Mij821**'s antidepressant action, based on its mechanism as an NR2B NAM and parallels with other NMDA receptor modulators, is as follows:



Click to download full resolution via product page

Proposed signaling pathway of Mij821.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **Mij821**.

**Table 1: Preclinical Pharmacological and** 

**Pharmacokinetic Properties of Mij821** 

| Parameter          | Species      | Value         | Reference |
|--------------------|--------------|---------------|-----------|
| NR2B IC50          | Human        | 8 nM          | [2]       |
| Rat                | 6 nM         | [2]           |           |
| Brain/Plasma Kp,uu | Rat          | 0.9           | [2]       |
| Clearance (IV)     | Mouse        | 130 mL/min⋅kg | [2]       |
| Rat                | 56 mL/min·kg | [2]           |           |
| Dog                | 40 mL/min⋅kg | [2]           |           |
| Half-life (IV)     | Mouse        | 3.8 h         | [2]       |
| Rat                | 8.9 h        | [2]           |           |
| Dog                | 6.3 h        | [2]           |           |
| NOAEL (6-week GLP) | Rat          | 10 mg/kg      | [2]       |
| Dog                | 10 mg/kg     | [2]           |           |





Table 2: Pharmacokinetics of Mij821 in Healthy Human

**Volunteers (Single Ascending Dose Study)** 

| Dose               | Geometric Mean<br>AUCinf (h·ng/mL) | Geometric Mean<br>Cmax (ng/mL)   | Reference |
|--------------------|------------------------------------|----------------------------------|-----------|
| 0.016 - 0.48 mg/kg | Dose-proportional increase         | Slight overproportional increase | [3]       |
| 0.48 mg/kg         | 708                                | 462                              | [3]       |

Table 3: Clinical Efficacy of Mij821 in Treatment-

Resistant Depression (Phase 2, NCT03756129)

| Treatment Group                  | Change from Baseline in MADRS Score at 24 hours (vs. Placebo) | P-value | Reference |
|----------------------------------|---------------------------------------------------------------|---------|-----------|
| Pooled Onfasprodil<br>0.16 mg/kg | -8.25                                                         | 0.001   | [4]       |
| Pooled Onfasprodil<br>0.32 mg/kg | -5.71                                                         | 0.019   | [4]       |
| Ketamine 0.5 mg/kg               | -5.67                                                         | 0.046   | [4]       |

| Treatment Group                  | Change from Baseline in MADRS Score at 6 weeks (vs. Placebo) | P-value | Reference |
|----------------------------------|--------------------------------------------------------------|---------|-----------|
| Pooled Onfasprodil<br>0.16 mg/kg | -5.78                                                        | 0.0427  | [4]       |
| Pooled Onfasprodil<br>0.32 mg/kg | -4.24                                                        | 0.1133  | [4]       |



# Experimental Protocols Preclinical Assessment of Mij821

- In Vitro Potency and Selectivity: The inhibitory concentration (IC50) of **Mij821** on human and rat NR2B-containing NMDA receptors was determined using electrophysiological or binding assays. Selectivity was assessed by testing against other NMDA receptor subtypes and a panel of other receptors and ion channels.[2]
- Pharmacokinetics: The pharmacokinetic profile of intravenously administered **Mij821** was evaluated in mice, rats, and dogs. Plasma and brain concentrations were measured over time to determine clearance, half-life, and brain penetration (Kp,uu).[2]
- In Vivo Target Engagement: The effect of Mij821 on reversing haloperidol-induced catalepsy
  in rats was used as a measure of in vivo target engagement and potency compared to
  ketamine.[2]
- Safety Pharmacology and Toxicology: Good Laboratory Practice (GLP) 6-week toxicology studies were conducted in rats and dogs to determine the no-observed-adverse-effect-level (NOAEL). Cardiovascular safety was assessed in a dog telemetry study, and genotoxic and phototoxic potential were also evaluated.[2]

### First-in-Human Study in Healthy Volunteers

A randomized, placebo-controlled, single-center study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **Mij821** in healthy volunteers. The study consisted of a single ascending dose part and a repeated intravenous dose part. **Mij821** was administered as a 40-minute intravenous infusion. Blood samples were collected at various time points to determine the pharmacokinetic parameters. Electroencephalography (EEG) was used to explore the pharmacodynamic effects and target engagement.[3]





Click to download full resolution via product page

Workflow for the first-in-human study of Mij821.

### Phase 2 Proof-of-Concept Study in TRD (NCT03756129)

This was a multi-center, randomized, double-blind, placebo-controlled, parallel-group study in adult patients with treatment-resistant depression.[2] Participants were randomized to receive intravenous infusions of either a low dose (0.16 mg/kg) or a high dose (0.32 mg/kg) of Mij821, placebo, or ketamine (0.5 mg/kg) on a weekly or bi-weekly basis for 6 weeks. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at 24 hours after the first dose.[4] Safety and tolerability were also assessed throughout the study.





Click to download full resolution via product page

Workflow for the Phase 2 study of Mij821 in TRD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. MIJ821 (onfasprodil) in healthy volunteers: First-in-human, randomized, placebocontrolled study (single ascending dose and repeated intravenous dose) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIJ-821 demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 3. Rapid Onset and Sustained Efficacy of Onfasprodil (MIJ821), a Novel NR2B Negative Allosteric Modulator, in Patients With Treatment-Resistant Depression: A Phase 2, Randomized, Placebo-Controlled, Proof-of-Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of Action of Mij821 (Onfasprodil)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830910#what-is-the-mechanism-of-action-of-mij821]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com